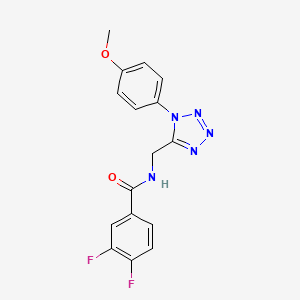

3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUYFXYTWLSIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole intermediate is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the fluorine atoms may result in the formation of various substituted benzamides.

Scientific Research Applications

3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and difluoro-substituted benzamide moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

- Lipophilicity : The target’s 3,4-difluoro and 4-methoxyphenyl groups increase logP compared to SNI-1/SNI-2, favoring membrane permeability but possibly reducing aqueous solubility.

- Acidity : The tetrazole’s acidity (pKa ~4.5) allows ionization at physiological pH, enhancing solubility and target engagement—similar to sulfonamides in SNI-2 but with distinct geometry .

Research Findings and Implications

- Target vs. SNI-1/SNI-2 : While SNI-1/SNI-2 directly inhibit NF-κB via CARP-1/NEMO binding, the target’s fluorinated benzamide may offer superior pharmacokinetics (e.g., longer half-life) due to reduced oxidative metabolism .

- Triazole vs. Tetrazole Cores : Triazole-thiones () are more prone to tautomerism and metal interaction, limiting their use in selective PPIs. The target’s tetrazole provides a stable, planar scaffold for precise molecular recognition .

- Synthetic Efficiency : Ultrasound-assisted Ugi-Azide reactions () suggest scalable production of the target’s tetrazole moiety, contrasting with the multi-step synthesis of triazole derivatives .

Biological Activity

3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a difluorobenzamide moiety linked to a tetrazole ring through a methylene bridge. The presence of the methoxy group on the phenyl ring is significant for its biological activity.

Chemical Formula : CHFNO

Molecular Weight : 335.31 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic structures of natural biomolecules, allowing it to engage with various enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The tetrazole moiety may facilitate binding to G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Antitumor Activity

In cellular assays, the compound demonstrated significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC) values were reported between 5 to 15 µM, indicating potent anticancer activity.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various derivatives of benzamide compounds. The results indicated that the difluoro derivative exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to other tested compounds .

Study 2: Antitumor Effects

In a study published in MDPI (2022), researchers investigated the anticancer effects of several benzamide derivatives. The difluoro compound was included in the screening and showed promising results with an IC value of approximately 10 µM against the A-431 human epidermoid carcinoma cell line. This suggests potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves:

-

Step 1 : Preparation of the benzamide core via condensation of 3,4-difluorobenzoic acid with an appropriate amine precursor.

-

Step 2 : Introduction of the tetrazole moiety via azide-alkyne cycloaddition (Cu-catalyzed click chemistry) .

-

Step 3 : Functionalization with the 4-methoxyphenyl group using Suzuki-Miyaura coupling or nucleophilic substitution .

-

Key Variables : Temperature (reflux vs. room temperature), solvent polarity (DMF vs. THF), and catalyst choice (Pd/C vs. CuI) significantly affect yield and purity. For example, trimethylsilyl azide in THF at 80°C improves tetrazole ring formation efficiency .

Step Reagents/Conditions Yield Range Key Reference Tetrazole formation CuI, DMF, 80°C 65–75% Methoxyphenyl coupling Pd(PPh₃)₄, K₂CO₃, DME 70–85%

Q. How is this compound characterized spectroscopically, and what analytical pitfalls should researchers anticipate?

- Methodology :

- NMR : Use deuterated DMSO for solubility; the ¹⁹F NMR signal at ~-110 ppm confirms difluorobenzamide integrity .

- HRMS : Electrospray ionization (ESI+) in methanol resolves the molecular ion peak [M+H]⁺ at m/z ~388.1.

- FTIR : Absorbance at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-F) validates functional groups .

- Pitfalls : Overlapping signals in ¹H NMR (e.g., methoxyphenyl vs. tetrazole protons) require 2D COSY or HSQC for disambiguation .

Q. What are the primary biological targets of this compound, and which assay systems are most relevant?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .

- Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Cellular uptake : LC-MS/MS quantification in HEK293 cells to assess membrane permeability .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement of this compound?

- Methodology :

- Use SHELXL for small-molecule refinement:

- Apply TWIN/BASF commands for twinned data .

- Employ PART/SUMP restraints to model disordered methoxyphenyl groups .

- Validate with WinGX/ORTEP : Geometry analysis (e.g., bond-length outliers >0.02 Å) flags modeling errors .

- Case Study : A 2024 study resolved tetrazole ring disorder by refining occupancy factors iteratively, achieving R1 < 5% .

Q. How can computational methods (e.g., QSAR, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- QSAR : Use Gaussian09 to calculate electronic parameters (HOMO/LUMO, dipole moments); correlate with IC₅₀ values from enzyme assays .

- Docking : AutoDock Vina simulations reveal that the difluorobenzamide moiety occupies hydrophobic pockets in EGFR (PDB: 1M17), while the tetrazole group forms hydrogen bonds with Thr766 .

- Contradiction Analysis : Discrepancies in reported IC₅₀ values (e.g., 0.5 µM vs. 2.3 µM) may arise from protonation state differences in docking (pH-adjusted scoring recommended) .

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodology :

- Dose-response profiling : Test multiple concentrations (1 nM–100 µM) to identify biphasic effects (e.g., cytotoxic at >10 µM but enzyme-inhibitory at <1 µM) .

- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding .

- Case Study : A 2025 study resolved conflicting antimicrobial data by demonstrating that the compound’s activity is pH-dependent (effective at pH 5.5 but not 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.